N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
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Overview
Description
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide is a complex organic compound featuring multiple functional groups, such as chloro, nitro, and sulfonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide typically involves multi-step organic reactions.
Step 1: Synthesis of intermediate compounds
Starting Materials: Aniline derivatives, chloroacetyl chloride, and nitrobenzene derivatives.
Reaction Conditions: The reactions are often conducted in the presence of appropriate solvents, such as dichloromethane or ethanol, and under controlled temperature conditions.
Step 2: Formation of the final product
Reagents: The intermediates are reacted with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.
Reaction Conditions: This step is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis processes can be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and nitro group, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: Various substitution reactions can occur at the aromatic rings, including nucleophilic aromatic substitution (S_NAr) and electrophilic aromatic substitution (EAS).
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromic acid.
Reduction Reagents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, sulfonyl chlorides, organometallic reagents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amino-substituted compounds, and various substituted benzamide and thiophene derivatives.
Scientific Research Applications
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide has a range of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: It is used in the development of novel bioactive molecules, particularly in the design of enzyme inhibitors.
Medicine: The compound shows potential in drug discovery research for the treatment of diseases such as cancer and infectious diseases.
Industry: It is employed in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The compound's mechanism of action is primarily related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro, chloro, and sulfonylamino groups play crucial roles in binding to these targets and modulating their activity.
Molecular Targets and Pathways
Enzymes: It can inhibit specific enzymes by binding to their active sites and interfering with their catalytic activity.
Receptors: The compound can bind to receptor sites, altering signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
N-[(E)-(4-fluoro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide
Uniqueness
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide stands out due to its chloro and nitro substituents, which confer unique reactivity and potential for diverse chemical transformations. The combination of these groups with the thiophene and benzamide functionalities results in a compound with versatile applications in various scientific research domains.
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Properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S2/c19-14-8-7-12(10-16(14)23(25)26)11-20-21-18(24)13-4-1-2-5-15(13)22-30(27,28)17-6-3-9-29-17/h1-11,22H,(H,21,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXCZWJMFRQGD-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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